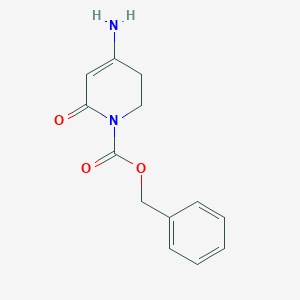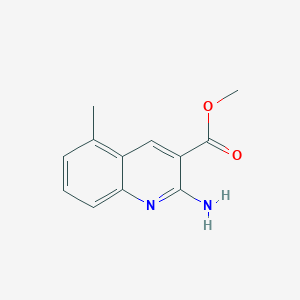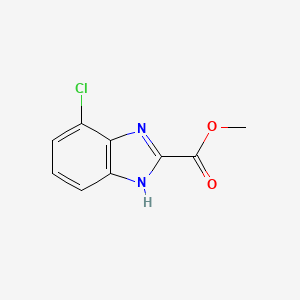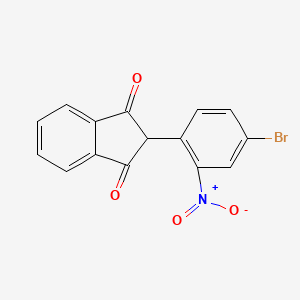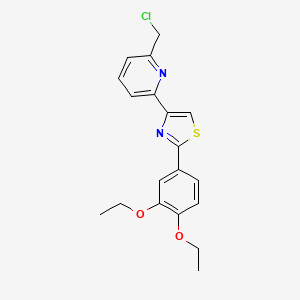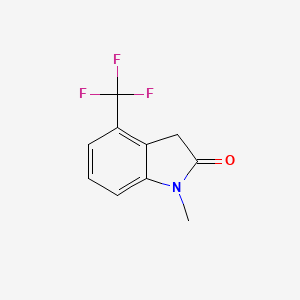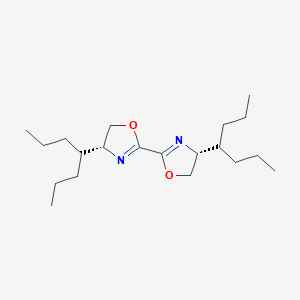![molecular formula C17H26O2 B13673838 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxirane ring, a benzyloxy group, and a methylpentyl chain, making it a subject of interest in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane typically involves multiple steps, starting from readily available starting materials. One common approach is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxirane ring can produce diols.
Wissenschaftliche Forschungsanwendungen
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in both synthetic and biological applications to achieve desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane: shares similarities with other oxirane-containing compounds, such as epoxides and glycidyl ethers.
Epoxides: These compounds also contain an oxirane ring and undergo similar chemical reactions.
Glycidyl Ethers: These compounds have an ether linkage in addition to the oxirane ring, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group and the chiral center, which impart distinct chemical and biological properties. These features make it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C17H26O2 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(3-methyl-5-phenylmethoxypentyl)oxirane |
InChI |
InChI=1S/C17H26O2/c1-14(9-10-16-17(2,3)19-16)11-12-18-13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI-Schlüssel |
ZDVPFHHQTUNSHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1C(O1)(C)C)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


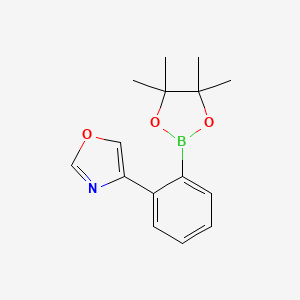
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
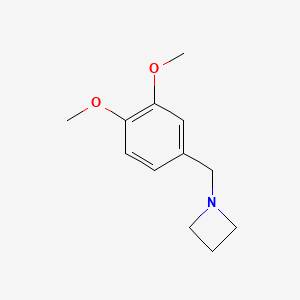
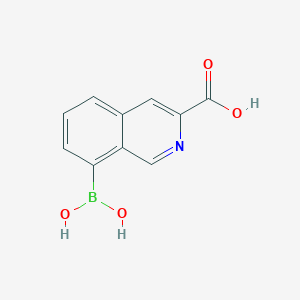
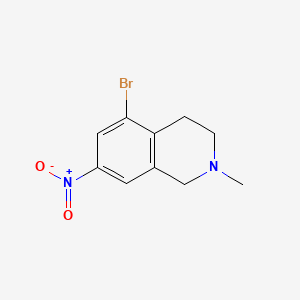
![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
